molecular formula C12H17NO B12842165 (S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine

(S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine

Cat. No.: B12842165
M. Wt: 191.27 g/mol
InChI Key: OPRYYAQNVNMMRD-LBPRGKRZSA-N
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Description

(S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the amine group: This step involves the reduction of a nitro group or the amination of a halide using reagents such as lithium aluminum hydride or ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or primary amines.

Scientific Research Applications

(S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group and an amine group.

    Methoxyphenylamine: Contains a methoxy group and a phenylamine structure.

    Methylphenylamine: Similar structure but lacks the cyclopropyl and methoxy groups.

Uniqueness

(S)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine is unique due to its combination of a cyclopropyl group, a methoxy group, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(S)-cyclopropyl-(3-methoxy-2-methylphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-8-10(12(13)9-6-7-9)4-3-5-11(8)14-2/h3-5,9,12H,6-7,13H2,1-2H3/t12-/m0/s1

InChI Key

OPRYYAQNVNMMRD-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@H](C2CC2)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(C2CC2)N

Origin of Product

United States

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